5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
説明
This compound is a fused heterocyclic molecule featuring a pyrazolo[4,3-c]quinoline core with a [1,4]dioxino ring system fused at positions 8 and 8. Key structural attributes include:
- Position 3: A 4-ethoxyphenyl substituent, contributing electron-donating ethoxy groups that may modulate solubility and receptor interactions.
特性
IUPAC Name |
17-[(4-chlorophenyl)methyl]-14-(4-ethoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O3/c1-2-32-20-9-5-18(6-10-20)26-22-16-31(15-17-3-7-19(28)8-4-17)23-14-25-24(33-11-12-34-25)13-21(23)27(22)30-29-26/h3-10,13-14,16H,2,11-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPVASMILHOLKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₂₃H₂₃ClN₂O₃
- Molecular Weight : 404.89 g/mol
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticancer , antioxidant , and anti-inflammatory effects.
Anticancer Activity
Several studies have investigated the anticancer properties of similar compounds in the pyrazoloquinoline class. For instance:
- A study demonstrated that derivatives of pyrazoloquinoline can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest at the G2/M phase. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
- Another investigation highlighted that compounds with similar structural motifs exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis |
| Compound B | A549 (Lung) | 3.5 | Cell Cycle Arrest |
Antioxidant Activity
The antioxidant capacity of compounds related to this class has been evaluated using various assays:
- The DPPH radical scavenging assay indicated that certain derivatives possess significant antioxidant activity, with IC50 values comparable to standard antioxidants like Trolox .
| Compound | DPPH IC50 (µM) |
|---|---|
| Compound A | 20.5 |
| Trolox | 18.0 |
Anti-inflammatory Effects
In vitro studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6:
- Research on structurally similar compounds demonstrated their ability to reduce inflammation in macrophage models by modulating NF-kB signaling pathways .
Case Studies
-
Case Study on Anticancer Efficacy :
- In a recent study, a derivative of the compound was tested against human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 4.5 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
-
Case Study on Antioxidant Activity :
- A comparative study assessed the antioxidant potential of several pyrazoloquinoline derivatives. The compound demonstrated significant radical scavenging activity, outperforming several known antioxidants in both DPPH and ABTS assays.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Differences
The target compound is compared to structurally related pyrazoloquinoline derivatives (Table 1):
Key Observations:
Pyrano-fused derivatives (e.g., pyrano[3,2-c]quinolines) exhibit reduced oxygen content compared to dioxino analogs, which may limit hydrogen-bonding interactions .
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The 4-chlorobenzyl group in the target compound likely increases metabolic stability compared to 2-fluorobenzyl or 4-methylbenzyl analogs .
- Electron-Donating Groups (EDGs) : The 4-ethoxyphenyl substituent may improve binding affinity to aromatic receptors (e.g., kinases) relative to 4-methoxyphenyl or unsubstituted phenyl groups .
Synthetic Complexity: Compounds with fused oxygenated rings (e.g., [1,4]dioxino) require multi-step cyclization, whereas non-fused pyrazoloquinolines are synthesized via direct coupling, as seen in the preparation of 8-methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and functional group transformations. For example, pyrazoloquinoline scaffolds are often constructed using Ullmann coupling or nucleophilic substitution reactions. Key intermediates may include halogenated precursors (e.g., 4-chlorobenzyl derivatives) and ethoxyphenyl-substituted pyrazole moieties. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like Pd or Cu) significantly influence yields. Elemental analysis (C, H, N) and ESI-MS should validate intermediate purity .
Q. How can spectroscopic techniques confirm the compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., δ 7.00–8.19 ppm for quinoline protons) and substituent-specific signals (e.g., ethoxy groups at δ 3.87–3.98 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 420.8 [M⁺]) and fragmentation patterns .
- Elemental Analysis : Compare experimental vs. calculated values (e.g., C: 68.49% vs. 67.80%) to detect impurities .
Q. What are standard protocols for purity assessment during synthesis?
- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient) to separate byproducts. Combine with TLC (silica gel, ethyl acetate/hexane) for rapid monitoring. Purity >95% is typically required for pharmacological studies .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for key steps like cyclization. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways. Machine learning models trained on experimental data (e.g., solvent effects, catalyst performance) can narrow optimal conditions (e.g., 80°C in DMF with K₂CO₃) .
Q. How to resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguous NMR assignments (e.g., overlapping quinoline protons) by determining crystal structure .
- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to distinguish regioisomers .
- Dynamic NMR : Assess conformational flexibility causing signal splitting (e.g., hindered rotation of ethoxyphenyl groups) .
Q. What strategies are effective for studying the compound’s molecular interactions (e.g., protein targets)?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against targets (e.g., kinases) using PDB structures (e.g., RCSB PDB entry D1Q) .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
Q. How to design scalable reactors for efficient synthesis?
- Methodological Answer : Use CRDC guidelines for reactor design (RDF2050112). Continuous-flow systems enhance heat/mass transfer for exothermic steps. Membrane separation (RDF2050104) purifies intermediates, reducing batch-to-batch variability .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Compare protocols (e.g., cell lines, IC50 calculation methods). Use positive controls (e.g., doxorubicin for cytotoxicity).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers. Cross-validate with orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. Why do computational predictions of solubility deviate from experimental results?
- Methodological Answer :
- Solubility Parameters : Recalculate using COSMO-RS to account for solvent entropy.
- Polymorph Screening (PXRD) : Different crystal forms (e.g., hydrate vs. anhydrous) alter solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
